Methyl 4-(3-hydroxy-3-methylbut-1-ynyl)benzoate
Overview
Description
Methyl 4-(3-hydroxy-3-methylbut-1-ynyl)benzoate is a benzoate ester with the molecular formula C13H14O3 and a molecular weight of 218.25 g/mol . This compound is characterized by the presence of a hydroxy group and a methylbutynyl group attached to a benzoate ester, making it a unique and versatile molecule in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-hydroxy-3-methylbut-1-ynyl)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzoic acid and 3-hydroxy-3-methylbut-1-yne.
Esterification: The 4-hydroxybenzoic acid undergoes esterification with methanol in the presence of an acid catalyst to form methyl 4-hydroxybenzoate.
Alkyne Addition: The methyl 4-hydroxybenzoate is then subjected to an alkyne addition reaction with 3-hydroxy-3-methylbut-1-yne under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-hydroxy-3-methylbut-1-ynyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of 4-(3-oxo-3-methylbut-1-ynyl)benzoate.
Reduction: Formation of methyl 4-(3-hydroxy-3-methylbutyl)benzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(3-hydroxy-3-methylbut-1-ynyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(3-hydroxy-3-methylbut-1-ynyl)benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-hydroxybut-1-ynyl)benzoate
- Methyl 3-(3-hydroxy-3-methylbut-1-ynyl)benzoate
- 1,3-bis(3-hydroxy-3-methylbut-1-ynyl)benzene
Uniqueness
Methyl 4-(3-hydroxy-3-methylbut-1-ynyl)benzoate is unique due to its specific substitution pattern on the benzoate ester, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
methyl 4-(3-hydroxy-3-methylbut-1-ynyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-13(2,15)9-8-10-4-6-11(7-5-10)12(14)16-3/h4-7,15H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQVSXSPVIQMCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346025 | |
Record name | Methyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33577-98-9 | |
Record name | Methyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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